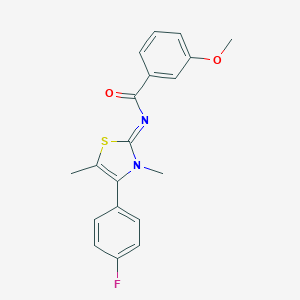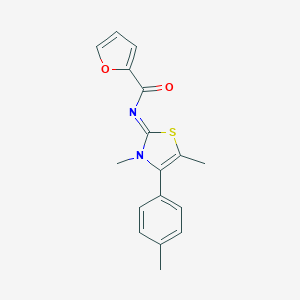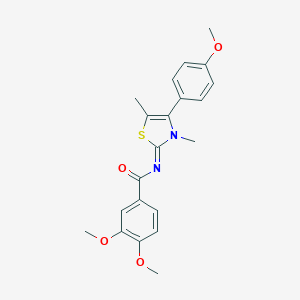![molecular formula C19H19BrN4O2S B305317 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305317.png)
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities, such as antifungal, antibacterial, and anticancer properties.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cholinesterase. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its biological effects are well characterized. Another advantage is that it is relatively easy to synthesize and purify. However, a limitation is that it may have off-target effects on other enzymes or proteins, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, either alone or in combination with other drugs. Another direction is to explore its effects on other enzymes or proteins involved in cellular processes, such as kinases and phosphatases. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-bromo-2-methylbenzene with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various types of cancer. In biochemistry, this compound has been studied for its effects on enzyme activity and its potential as a tool for studying enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as fungal infections and bacterial infections.
特性
製品名 |
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C19H19BrN4O2S |
分子量 |
447.4 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChIキー |
JTGLSWIBQMHFMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)





![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)



![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)